molecular formula C20H18ClNO6 B4003156 8-[2-(4-Chlorophenoxy)ethoxy]-2-methylquinoline;oxalic acid

8-[2-(4-Chlorophenoxy)ethoxy]-2-methylquinoline;oxalic acid

Cat. No.: B4003156
M. Wt: 403.8 g/mol
InChI Key: LDIUPHHOJFCVOI-UHFFFAOYSA-N
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Description

8-[2-(4-Chlorophenoxy)ethoxy]-2-methylquinoline;oxalic acid is a useful research compound. Its molecular formula is C20H18ClNO6 and its molecular weight is 403.8 g/mol. The purity is usually 95%.
The exact mass of the compound 8-[2-(4-chlorophenoxy)ethoxy]-2-methylquinoline oxalate is 403.0822650 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Capacity and Chemical Assays

Research into the antioxidant capacities of various compounds, including those related to quinolines, highlights the importance of understanding the chemical principles behind antioxidant assays. These studies discuss the mechanisms through which antioxidants operate, including hydrogen atom transfer (HAT) and electron transfer (ET) reactions, which are crucial for assessing the antioxidant potential of compounds like 8-[2-(4-chlorophenoxy)ethoxy]-2-methylquinoline oxalate. The diverse assays, such as ORAC, TEAC, and FRAP, provide a framework for evaluating antioxidant activities, which could be relevant for the research applications of the mentioned compound (Huang, Ou, & Prior, 2005).

Sorption Characteristics

Understanding the sorption behavior of phenoxy herbicides to soil and organic matter is essential for environmental applications of related compounds. Studies on 2,4-D and its analogs reveal how soil properties, such as pH and organic carbon content, influence herbicide sorption. This research is pertinent for predicting the environmental fate of 8-[2-(4-chlorophenoxy)ethoxy]-2-methylquinoline oxalate and its potential use in agricultural settings (Werner, Garratt, & Pigott, 2012).

Medicinal Chemistry Insights

The study of 8-hydroxyquinolines, which shares structural similarities with the compound , reveals significant biological activities and metal chelation properties. These insights could inform the development of 8-[2-(4-chlorophenoxy)ethoxy]-2-methylquinoline oxalate for various therapeutic targets, including anti-cancer, anti-microbial, and neuroprotective applications (Gupta, Luxami, & Paul, 2021).

Properties

IUPAC Name

8-[2-(4-chlorophenoxy)ethoxy]-2-methylquinoline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2.C2H2O4/c1-13-5-6-14-3-2-4-17(18(14)20-13)22-12-11-21-16-9-7-15(19)8-10-16;3-1(4)2(5)6/h2-10H,11-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIUPHHOJFCVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCOC3=CC=C(C=C3)Cl)C=C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-[2-(4-Chlorophenoxy)ethoxy]-2-methylquinoline;oxalic acid
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8-[2-(4-Chlorophenoxy)ethoxy]-2-methylquinoline;oxalic acid
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8-[2-(4-Chlorophenoxy)ethoxy]-2-methylquinoline;oxalic acid
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8-[2-(4-Chlorophenoxy)ethoxy]-2-methylquinoline;oxalic acid
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8-[2-(4-Chlorophenoxy)ethoxy]-2-methylquinoline;oxalic acid
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8-[2-(4-Chlorophenoxy)ethoxy]-2-methylquinoline;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.